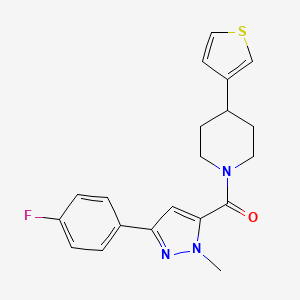

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

CAS No.: 1396811-77-0

Cat. No.: VC6337147

Molecular Formula: C20H20FN3OS

Molecular Weight: 369.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396811-77-0 |

|---|---|

| Molecular Formula | C20H20FN3OS |

| Molecular Weight | 369.46 |

| IUPAC Name | [5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(4-thiophen-3-ylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C20H20FN3OS/c1-23-19(12-18(22-23)15-2-4-17(21)5-3-15)20(25)24-9-6-14(7-10-24)16-8-11-26-13-16/h2-5,8,11-14H,6-7,9-10H2,1H3 |

| Standard InChI Key | FOXVZMRHTGFDDK-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=CSC=C4 |

Introduction

Structural and Functional Analysis

The compound’s architecture combines three pharmacologically relevant fragments:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms. Substituents at positions 1 (methyl) and 5 (4-fluorophenyl) modulate electronic and steric properties .

-

Methanone linker: A carbonyl group connecting the pyrazole to the piperidine ring, enabling conjugation and influencing molecular flexibility .

-

Piperidine-thiophene system: A six-membered amine ring (piperidine) with a thiophen-3-yl substituent, contributing to hydrophobic interactions and spatial arrangement.

Key Structural Features

The compound’s planar pyrazole-thiophene arrangement and piperidine’s chair conformation suggest potential for π-π interactions and hydrophobic pocket binding in biological targets .

Synthesis and Reaction Pathways

While no direct synthesis protocol exists for this compound, analogous strategies from related molecules provide insights:

Hypothetical Synthesis Route

-

Pyrazole Formation:

-

Piperidine-Thiophene Intermediate:

-

Coupling Step:

-

Friedel-Crafts acylation or carbonyl chloride-mediated linkage between the pyrazole carboxylic acid and piperidine amine.

-

Physical and Chemical Properties

Predicted properties based on structural analogs:

Comparative Analysis with Related Compounds

Structural Analogues and Performance

Future Research Directions

-

SAR (Structure-Activity Relationship) Studies:

-

In Vitro Testing:

-

Computational Modeling:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume